2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid
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Overview
Description
2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid is an organic compound with the molecular formula C({20})H({20})O(_{8}) It is characterized by the presence of two methoxyphenyl groups attached to a cyclobutane ring, which is further substituted with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid typically involves cycloaddition reactions. One common method is the Diels-Alder reaction between a diene and a dienophile, followed by subsequent functional group modifications to introduce the methoxy and carboxylic acid groups. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are often used.
Substitution: Nucleophiles like hydroxide ions (OH(^-)) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 2,4-Bis(4-hydroxyphenyl)cyclobutane-1,3-dicarboxylic acid.
Reduction: Formation of 2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as photodegradable polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(4-hydroxyphenyl)cyclobutane-1,3-dicarboxylic acid: Similar structure but with hydroxyl groups instead of methoxy groups.
2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dimethanol: Similar structure but with alcohol groups instead of carboxylic acid groups.
Uniqueness
2,4-Bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid is unique due to its combination of methoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-bis(4-methoxyphenyl)cyclobutane-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-13-7-3-11(4-8-13)15-17(19(21)22)16(18(15)20(23)24)12-5-9-14(26-2)10-6-12/h3-10,15-18H,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGFNFDLGXLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=C(C=C3)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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